molecular formula C17H20N4O3S2 B2793517 ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE CAS No. 872704-13-7

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2793517
CAS No.: 872704-13-7
M. Wt: 392.49
InChI Key: GMOLSAFXSGFSIW-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a thiophene ring, a pyridazine ring, and a piperazine ring

Properties

IUPAC Name

ethyl 4-[2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S2/c1-2-24-17(23)21-9-7-20(8-10-21)16(22)12-26-15-6-5-13(18-19-15)14-4-3-11-25-14/h3-6,11H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOLSAFXSGFSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the thiophene and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE involves interaction with specific molecular targets and pathways. The thiophene and pyridazine rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE is unique due to its combination of thiophene, pyridazine, and piperazine rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

Ethyl 4-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfany}acetyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

The compound features a unique chemical structure that combines a piperazine ring with thiophene and pyridazine moieties. This structural diversity contributes to its potential biological effects:

  • Chemical Formula : C₁₆H₁₈N₄O₃S
  • Molecular Weight : 342.41 g/mol

The biological activity of Ethyl 4-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfany}acetyl)piperazine-1-carboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
  • Receptor Modulation : It can interact with receptors that regulate cellular signaling, potentially affecting processes such as cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of thiophene and pyridazine rings enhances its ability to scavenge free radicals, thereby reducing oxidative stress.

Antimicrobial Activity

Research indicates that Ethyl 4-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfany}acetyl)piperazine-1-carboxylate exhibits significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 15.625 to 62.5 µM against Gram-positive bacteria, indicating its potential as an antibacterial agent.
Bacterial StrainMIC (µM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects on various cancer cell lines, with IC₅₀ values suggesting significant antiproliferative activity.
Cancer Cell LineIC₅₀ (µM)
HeLa (cervical)10 - 20
MCF7 (breast)15 - 25

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of the compound in a murine model of inflammation. The results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting that the compound may modulate immune responses effectively.

Comparative Analysis with Similar Compounds

Ethyl 4-(2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfany}acetyl)piperazine-1-carboxylate was compared with structurally similar compounds to assess its unique properties:

Compound NameAntimicrobial ActivityAnticancer Activity
Compound AModerateHigh
Compound BLowModerate
Ethyl Compound High Significant

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ETHYL 4-(2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETYL)PIPERAZINE-1-CARBOXYLATE, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves coupling the pyridazin-3-yl sulfanyl acetyl moiety with the piperazine-carboxylate core. Key steps include thioether bond formation (via nucleophilic substitution or oxidative coupling) and protection/deprotection of functional groups. Solvent choice (e.g., DMF or dichloromethane) and inert atmospheres (to prevent oxidation of sulfur groups) are critical . Temperature control (e.g., 0–5°C for sensitive intermediates) and catalytic agents (e.g., DMAP for acylations) can improve yields. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves the piperazine ring conformation, acetyl-thioether linkage, and thiophene substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) and sulfur-related (C-S) bonds. X-ray crystallography, if feasible, provides absolute stereochemical data .

Q. How should researchers select a theoretical framework to study this compound’s reactivity or bioactivity?

  • Methodological Answer : Link the research to established theories, such as frontier molecular orbital (FMO) theory for predicting nucleophilic/electrophilic sites or QSAR models for bioactivity. For mechanistic studies (e.g., hydrolysis of the ester group), transition-state theory or density functional theory (DFT) calculations can guide experimental design .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound’s potential therapeutic targets?

  • Methodological Answer : Use factorial design (e.g., 2^k designs) to systematically vary substituents (e.g., thiophene vs. furan rings, ester vs. amide groups) and measure biological activity (e.g., enzyme inhibition assays). Pair this with molecular docking to correlate structural features (e.g., piperazine flexibility, sulfur electronegativity) with target binding . Validate hypotheses via synthesis of analogs and in vitro/in vivo testing .

Q. What strategies address contradictory data in stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. If degradation pathways conflict (e.g., ester hydrolysis vs. thioether oxidation), use isotopic labeling (e.g., deuterated solvents) or LC-MS/MS to identify intermediates. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and reconcile discrepancies .

Q. How can computational methods enhance understanding of this compound’s interactions with biological membranes or proteins?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to analyze membrane permeability (logP-driven partitioning) or protein-ligand binding (e.g., with GROMACS). Pair with free-energy perturbation (FEP) calculations to quantify binding affinities. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What methodologies resolve challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer : Transition from batch to flow chemistry for precise control of exothermic reactions (e.g., acetylations). Use process analytical technology (PAT) like in-line FTIR for real-time monitoring. Optimize crystallization conditions (e.g., anti-solvent addition rates) to minimize impurities .

Methodological Frameworks for Data Interpretation

Q. How should researchers integrate conflicting spectral data (e.g., NMR vs. X-ray) for structural validation?

  • Methodological Answer : Apply the "hierarchy of evidence" principle: prioritize X-ray data for solid-state conformation and NMR for solution-state dynamics. Use computational tools (e.g., Cambridge Structural Database) to compare bond lengths/angles. If discrepancies persist, consider dynamic effects (e.g., rotamers) via variable-temperature NMR .

Q. What statistical approaches are suitable for analyzing dose-response data in preclinical studies?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small datasets, employ Bayesian inference to estimate uncertainty intervals .

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